molecular formula C17H19ClN2O4S B300245 N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide

N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide

Cat. No. B300245
M. Wt: 382.9 g/mol
InChI Key: BUCOPHKRGDVPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. It was first approved by the FDA in 1998 and has since been used to treat osteoarthritis, rheumatoid arthritis, and other painful conditions. Celecoxib is a selective COX-2 inhibitor, which means that it inhibits the activity of the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation.

Mechanism of Action

N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide selectively inhibits the activity of the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation. By inhibiting COX-2, celecoxib reduces inflammation and pain without affecting the activity of the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been shown to reduce inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce the risk of developing colorectal adenomas in patients with familial adenomatous polyposis. N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been associated with an increased risk of cardiovascular events, including heart attack and stroke, in some patients.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is a widely used drug in laboratory experiments due to its potent anti-inflammatory and analgesic properties. It has been used to study the mechanisms of inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and cancer. However, its use is limited by its potential side effects, including an increased risk of cardiovascular events.

Future Directions

1. Investigating the potential use of celecoxib in the prevention and treatment of various cancers, including breast, colon, and prostate cancer.
2. Studying the mechanisms of inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
3. Developing new COX-2 inhibitors with fewer side effects than celecoxib.
4. Investigating the potential use of celecoxib in the prevention and treatment of Alzheimer's disease.
5. Studying the potential use of celecoxib in combination with other drugs for the treatment of various conditions.

Synthesis Methods

N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline to form N-(4-chlorophenyl)-4-methoxybenzenesulfonamide. This compound is then reacted with ethyl chloroacetate to form N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the prevention and treatment of various cancers, including breast, colon, and prostate cancer.

properties

Product Name

N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(N-ethylsulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C17H19ClN2O4S/c1-3-25(22,23)20(15-8-10-16(24-2)11-9-15)12-17(21)19-14-6-4-13(18)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,21)

InChI Key

BUCOPHKRGDVPLI-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC

Canonical SMILES

CCS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC

Origin of Product

United States

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